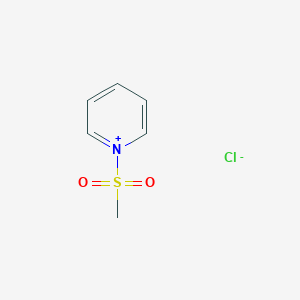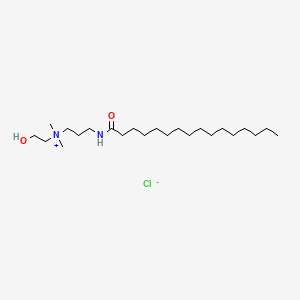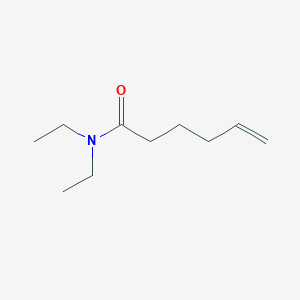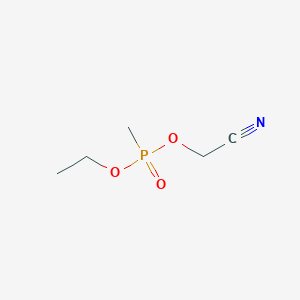
Cyanomethyl ethyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl ethyl methylphosphonate is an organophosphorus compound with the molecular formula C6H12NO3P It is a derivative of phosphonic acid and contains a cyanomethyl group, an ethyl group, and a methyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl ethyl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl cyanomethylphosphonate with an alkylating agent such as ethyl iodide or methyl iodide in the presence of a base like triethylamine . The reaction is typically carried out under anhydrous conditions and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The use of microwave irradiation has been explored to accelerate the reaction and improve yields . Additionally, the McKenna synthesis method, which involves silyldealkylation with bromotrimethylsilane followed by desilylation, has been investigated for its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl ethyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution Reactions: It can participate in substitution reactions with nucleophiles, such as the reaction with diaryliodonium salts to form aryl phosphonates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide are commonly used for hydrolysis reactions.
Substitution: Diaryliodonium salts and bases like triethylamine are used in substitution reactions.
Major Products Formed:
Hydrolysis: Phosphonic acids are the major products of hydrolysis.
Substitution: Aryl phosphonates are formed in substitution reactions.
Scientific Research Applications
Cyanomethyl ethyl methylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyanomethyl ethyl methylphosphonate involves its ability to undergo various chemical reactions, such as hydrolysis and substitution. The compound’s reactivity is primarily due to the presence of the phosphonate group, which can form stable bonds with nucleophiles. The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and other biomolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Diethyl cyanomethylphosphonate: A closely related compound used in similar chemical reactions.
Phenyl methylphosphonate: Another phosphonate derivative with applications in hydrolysis reactions.
Ethyl phenylphosphinate: Used in cross-coupling reactions with aryl bromides.
Uniqueness: Its cyanomethyl group provides additional reactivity compared to other phosphonate derivatives, making it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
58263-95-9 |
|---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C5H10NO3P/c1-3-8-10(2,7)9-5-4-6/h3,5H2,1-2H3 |
InChI Key |
BKJQAGIBHYUVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


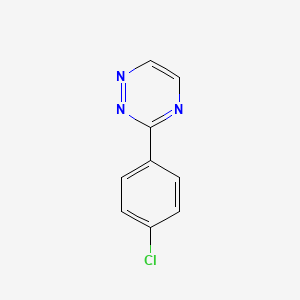
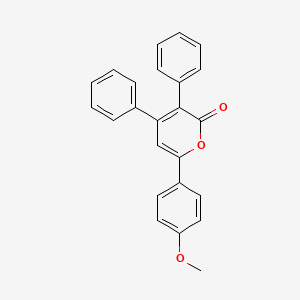
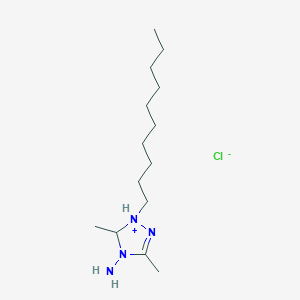
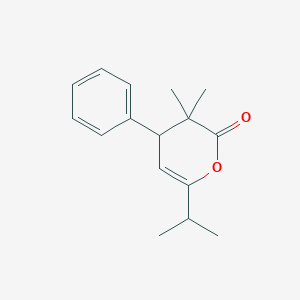
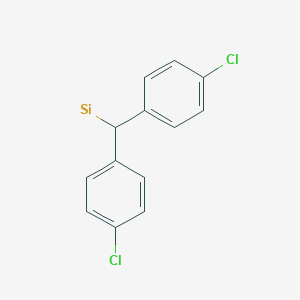

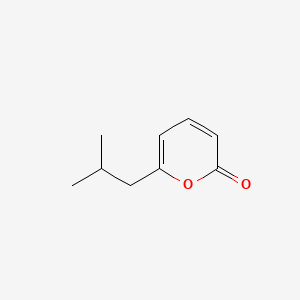
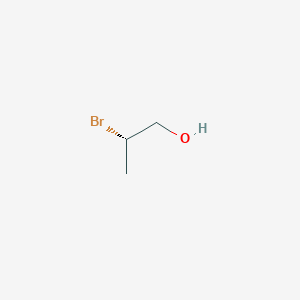
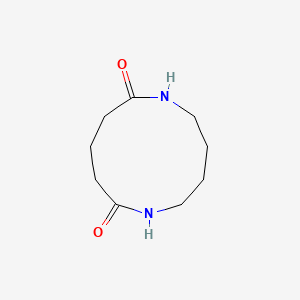
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)

